molecular formula C13H23NO5 B1465202 3-(Bis(tert-butoxycarbonyl)amino)propanal CAS No. 1112262-49-3

3-(Bis(tert-butoxycarbonyl)amino)propanal

Cat. No.: B1465202
CAS No.: 1112262-49-3
M. Wt: 273.33 g/mol
InChI Key: WZQYATPTVWCYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Bis(tert-butoxycarbonyl)amino)propanal is an organic compound with the molecular formula C13H23NO5. It is a derivative of propanal where the amino group is protected by two tert-butoxycarbonyl groups. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bis(tert-butoxycarbonyl)amino)propanal typically involves the protection of an amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran, at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems.

Chemical Reactions Analysis

Types of Reactions

3-(Bis(tert-butoxycarbonyl)amino)propanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The tert-butoxycarbonyl groups can be selectively removed under acidic conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(Bis

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-oxopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)18-10(16)14(8-7-9-15)11(17)19-13(4,5)6/h9H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQYATPTVWCYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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